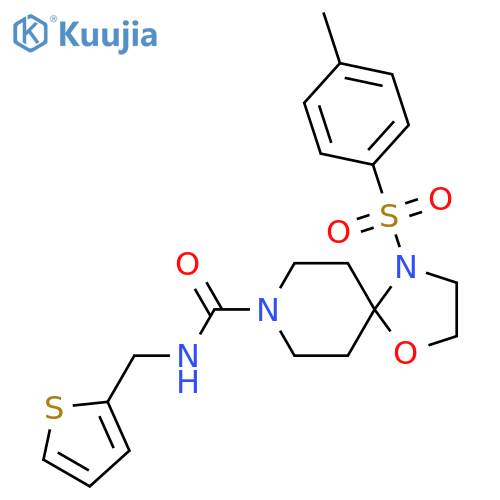

Cas no 1211679-15-0 (4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide)

4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide

- 1211679-15-0

- 4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- 4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- AKOS024521084

- N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- F5832-6642

- VU0522681-1

-

- インチ: 1S/C20H25N3O4S2/c1-16-4-6-18(7-5-16)29(25,26)23-12-13-27-20(23)8-10-22(11-9-20)19(24)21-15-17-3-2-14-28-17/h2-7,14H,8-13,15H2,1H3,(H,21,24)

- InChIKey: SPDJIGXGZPJPRO-UHFFFAOYSA-N

- SMILES: S(C1C=CC(C)=CC=1)(N1CCOC21CCN(C(NCC1=CC=CS1)=O)CC2)(=O)=O

計算された属性

- 精确分子量: 435.12864863g/mol

- 同位素质量: 435.12864863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 29

- 回転可能化学結合数: 4

- 複雑さ: 680

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- XLogP3: 2.1

4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5832-6642-2mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-50mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-10mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-20μmol |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-5μmol |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-2μmol |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-4mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-15mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-40mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5832-6642-75mg |

4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

1211679-15-0 | 90%+ | 75mg |

$208.0 | 2023-05-20 |

4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide 関連文献

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamideに関する追加情報

4-(4-Methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide: A Comprehensive Overview

The compound with CAS No. 1211679-15-0, known as 4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a spiro ring system, a sulfonyl group, and a thiophene moiety. These structural features contribute to its unique chemical properties and reactivity.

Spiro compounds like this one are of great interest in organic chemistry due to their rigid and compact structures, which often lead to enhanced stability and bioavailability. The presence of the thiophene ring adds electron-withdrawing properties, making the molecule more versatile in terms of reactivity and potential applications. Recent studies have highlighted the importance of such heterocyclic systems in drug design, particularly in the development of kinase inhibitors and other bioactive molecules.

The sulfonyl group attached to the benzene ring further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for its potential as a drug candidate. This functional group is commonly found in pharmaceutical agents due to its ability to improve solubility and bioavailability. The combination of these features makes this compound a promising candidate for further research in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, the use of microwave-assisted synthesis and catalytic cross-coupling reactions has significantly streamlined the production process. These techniques not only improve yield but also reduce reaction time, making large-scale synthesis more feasible.

In terms of applications, this compound has shown potential in several areas. Its spiro structure suggests it could serve as a scaffold for developing novel antibiotics or anti-inflammatory agents. Additionally, the presence of the thiophene moiety may enhance its ability to act as a ligand in metalloenzyme inhibition studies.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on biodegradation studies under various conditions, providing insights into their persistence in different ecosystems.

In conclusion, 4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide represents a cutting-edge advancement in organic synthesis with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents and materials science innovations.

1211679-15-0 (4-(4-methylbenzenesulfonyl)-N-(thiophen-2-yl)methyl-1-oxa-4,8-diazaspiro4.5decane-8-carboxamide) Related Products

- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)

- 1823295-64-2(Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)

- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)

- 1261761-20-9(3-Amino-2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 2680736-53-0(1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)

- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)

- 2229121-30-4(3-(2,6-Dichloropyridin-4-yl)butan-1-amine)

- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)

- 4674-50-4(Nootkatone)